Cas no 1207448-16-5 (1-hydroxyisoquinoline-7-boronic acid pinacal ester)

1-ヒドロキシイソキノリン-7-ボロン酸ピナコールエステルは、有機合成化学において重要なボロン酸エステル類の一つです。この化合物は、クロスカップリング反応(鈴木-宮浦カップリングなど)において効率的なボロン酸源として利用可能です。特に、ピナコールエステル部位が加水分解に対する安定性を高めており、取り扱いが容易であることが特徴です。また、7位のボロン酸エステル基と1位のヒドロキシル基が官能基変換の多様性を提供し、複雑な分子構築に有用です。結晶性が良好なため精製が比較的容易で、保存安定性にも優れています。医薬品中間体や機能性材料の合成において重要なビルディングブロックとしての応用が期待されます。

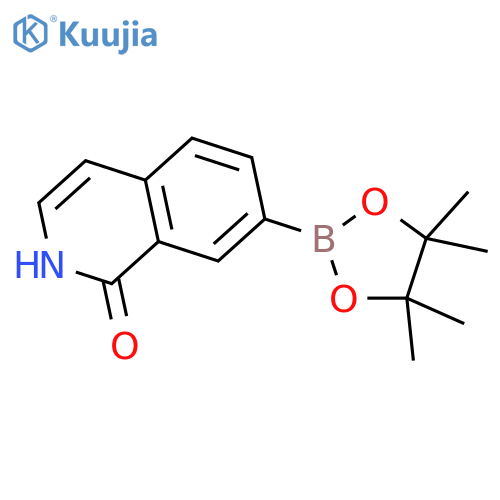

1207448-16-5 structure

商品名:1-hydroxyisoquinoline-7-boronic acid pinacal ester

CAS番号:1207448-16-5

MF:C15H18BNO3

メガワット:271.119324207306

MDL:MFCD08437015

CID:1004263

PubChem ID:17750642

1-hydroxyisoquinoline-7-boronic acid pinacal ester 化学的及び物理的性質

名前と識別子

-

- 2-dioxaborolan-2-yl)isoquinolin-1(2H)-one

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-isoquinolin one

- 1-Hydroxyisoquinoline-7-boronic acid pinacol ester

- 1-hydroxyisoquinoline-7-boronic acid pinacal ester

- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol

- Z2049761860

- DB-114027

- CS-0341867

- A50005

- EN300-4757953

- 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol

- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one

- SCHEMBL2171645

- 1-Oxo-2H-isoquinoline-7-boronic acid pinacal ester

- SB31733

- MFCD08437015

- 1207448-16-5

-

- MDL: MFCD08437015

- インチ: InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-9H,1-4H3,(H,17,18)

- InChIKey: IUDHPAZDHGNKFL-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(C2=CC3=C(N=CC=C3C=C2)O)O1

計算された属性

- せいみつぶんしりょう: 271.1379736g/mol

- どういたいしつりょう: 271.1379736g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

1-hydroxyisoquinoline-7-boronic acid pinacal ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D968040-500mg |

1-Hydroxyisoquinoline-7-boronic acid pinacol ester |

1207448-16-5 | 95% | 500mg |

$400 | 2024-07-28 | |

| Enamine | EN300-4757953-0.5g |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinolin-1-one |

1207448-16-5 | 95% | 0.5g |

$584.0 | 2023-07-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10549-1G |

1-hydroxyisoquinoline-7-boronic acid pinacal ester |

1207448-16-5 | 95% | 1g |

¥ 3,808.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10549-5G |

1-hydroxyisoquinoline-7-boronic acid pinacal ester |

1207448-16-5 | 95% | 5g |

¥ 11,424.00 | 2023-03-15 | |

| eNovation Chemicals LLC | Y1124517-500mg |

1-Oxo-2H-isoquinoline-7-boronic acid pinacal ester |

1207448-16-5 | 95% | 500mg |

$400 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1124517-5g |

1-Oxo-2H-isoquinoline-7-boronic acid pinacal ester |

1207448-16-5 | 95% | 5g |

$2675 | 2024-07-28 | |

| eNovation Chemicals LLC | D968040-50mg |

1-Hydroxyisoquinoline-7-boronic acid pinacol ester |

1207448-16-5 | 95% | 50mg |

$195 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0110P-250mg |

1-Hydroxyisoquinoline-7-boronic acid pinacol ester |

1207448-16-5 | 97% | 250mg |

¥1967.39 | 2025-01-21 | |

| Enamine | EN300-4757953-0.25g |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinolin-1-one |

1207448-16-5 | 95% | 0.25g |

$371.0 | 2023-07-09 | |

| TRC | T890078-10mg |

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one |

1207448-16-5 | 10mg |

$ 50.00 | 2022-06-02 |

1-hydroxyisoquinoline-7-boronic acid pinacal ester 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1207448-16-5 (1-hydroxyisoquinoline-7-boronic acid pinacal ester) 関連製品

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 61389-26-2(Lignoceric Acid-d4)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1207448-16-5)1-hydroxyisoquinoline-7-boronic acid pinacal ester

清らかである:99%

はかる:5g

価格 ($):2590.0